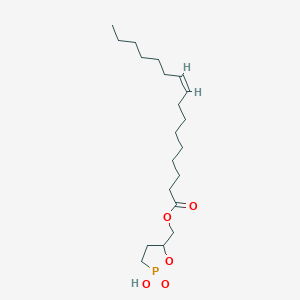

Acide phosphatidique 3-carbocyclique palmitoléoyl

Vue d'ensemble

Description

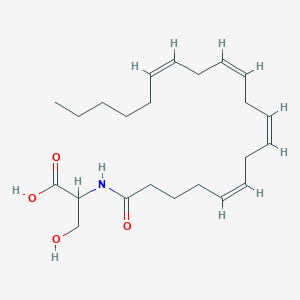

L’acide palmitoléoyl 3-carbacyclique phosphatidique est un analogue cyclique de l’acide lysophosphatidique, contenant l’acide gras 16:1, le palmitoléate, en position sn-1 de l’épine dorsale du glycérol . Ce composé est connu pour son rôle d’inhibiteur de l’autotaxine, une enzyme impliquée dans la survie, la croissance, la migration, l’invasion et la métastase des cellules cancéreuses .

Applications De Recherche Scientifique

L’acide palmitoléoyl 3-carbacyclique phosphatidique a plusieurs applications en recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l’inhibition de l’autotaxine, qui joue un rôle crucial dans l’invasion et la métastase des cellules cancéreuses.

Études de la migration cellulaire : Le composé est utilisé pour étudier les mécanismes de la migration cellulaire et les effets de l’inhibition de l’autotaxine sur le mouvement des cellules.

Biochimie des lipides : Il sert de composé modèle pour étudier la structure et la fonction des acides phosphatidiques cycliques et leur rôle dans les voies de signalisation lipidique.

Développement de médicaments : Les effets inhibiteurs du composé sur l’autotaxine en font un candidat potentiel pour le développement de thérapies anticancéreuses.

Mécanisme D'action

L’acide palmitoléoyl 3-carbacyclique phosphatidique exerce ses effets en inhibant l’autotaxine, une enzyme qui convertit la lysophosphatidylcholine en acide lysophosphatidique . Cette inhibition perturbe les voies de signalisation impliquées dans la survie, la croissance, la migration et l’invasion des cellules cancéreuses. Le composé se lie au site actif de l’autotaxine, empêchant son activité enzymatique et réduisant ainsi les niveaux d’acide lysophosphatidique .

Analyse Biochimique

Biochemical Properties

Palmitoleoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes and proteins. It is an intermediately potent inhibitor of autotaxin (ATX), an enzyme crucial for cancer cell survival, growth, migration, invasion, and metastasis . The nature of this interaction involves the inhibition of ATX, with an IC50 of 620 nM .

Cellular Effects

Palmitoleoyl 3-carbacyclic Phosphatidic Acid has significant effects on various types of cells and cellular processes. At a concentration of 25 μM, it inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to fetal bovine serum or LPA . This indicates its influence on cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Palmitoleoyl 3-carbacyclic Phosphatidic Acid involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by significantly inhibiting autotaxin .

Dosage Effects in Animal Models

In animal models, the effects of Palmitoleoyl 3-carbacyclic Phosphatidic Acid vary with different dosages. When delivered intraperitoneally at a dosage of 250 μg/kg, it significantly reduces the number of lung metastases formed in mice injected with B16F10 melanoma cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide palmitoléoyl 3-carbacyclique phosphatidique implique généralement des techniques de synthèse organique. Le processus comprend la formation d’une structure d’acide phosphatidique cyclique en modifiant la liaison sn-2 ou sn-3 pour empêcher l’ouverture de la structure cyclique afin de produire de l’acide lysophosphatidique . Les conditions de réaction nécessitent souvent des réactifs spécifiques et des environnements contrôlés pour assurer la stabilité et la pureté du composé.

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide palmitoléoyl 3-carbacyclique phosphatidique ne sont pas largement documentées. La synthèse implique probablement des techniques de synthèse organique à grande échelle, assurant une grande pureté et un rendement élevé. Le composé est généralement formulé en solutions telles que le chloroforme pour le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions

L’acide palmitoléoyl 3-carbacyclique phosphatidique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, modifiant ainsi son activité biologique.

Substitution : Des réactions de substitution peuvent se produire en position sn-1, où le groupe palmitoléate peut être remplacé par d’autres acides gras.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs qui facilitent les réactions de substitution. Les conditions impliquent souvent des températures contrôlées, des niveaux de pH et des milieux de solvant pour garantir les résultats de réaction souhaités.

Principaux produits formés

Comparaison Avec Des Composés Similaires

Composés similaires

Acide palmitoyl 3-carbacyclique phosphatidique : Contient l’acide gras 16:0, le palmitate, en position sn-1.

Acide lysophosphatidique : Un analogue naturel avec une structure similaire mais des activités biologiques différentes.

Unicité

L’acide palmitoléoyl 3-carbacyclique phosphatidique est unique en raison de sa composition spécifique en acides gras (palmitoléate) et de ses puissants effets inhibiteurs sur l’autotaxine. Cela le rend particulièrement précieux dans la recherche sur le cancer et le développement de médicaments, où le ciblage de l’autotaxine est une stratégie thérapeutique prometteuse .

Propriétés

IUPAC Name |

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGUMCXYAAGWJD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)